molecular formula C25H27ClN6O B2496647 N-(4-chlorophenethyl)-3-(4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)propanamide CAS No. 1189489-28-8

N-(4-chlorophenethyl)-3-(4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)propanamide

Número de catálogo B2496647
Número CAS: 1189489-28-8
Peso molecular: 462.98
Clave InChI: PZTNLCIXYNAAAX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound belongs to a class of chemicals known for their potential in various applications due to unique structural features. These compounds often exhibit significant biological activity, making them of interest in medicinal chemistry and materials science.

Synthesis Analysis

Synthesis of similar triazoloquinoxaline derivatives typically involves multi-step reactions, starting from quinoxaline precursors. These processes may include the formation of intermediates such as triazoloquinoxalines through cyclization reactions, followed by functionalization with chlorophenethyl and piperidinyl groups. For instance, the synthesis of related quinoxaline derivatives has been demonstrated through copper-catalyzed tandem reactions, indicating a potential pathway for constructing complex structures like the one (Yan et al., 2012).

Molecular Structure Analysis

The molecular structure of triazoloquinoxaline derivatives is characterized by the presence of a triazolo ring fused to a quinoxaline core. This structure is crucial for the compound's chemical behavior and interaction with biological targets. Crystallographic studies on similar compounds have highlighted the importance of specific structural motifs, such as π-π interactions and cage-type dimers, which could also influence the physical and chemical properties of the compound (de Souza et al., 2015).

Aplicaciones Científicas De Investigación

Crystallography and Structural Analysis

Research on related compounds highlights the importance of crystal structures in understanding the interactions and binding mechanisms of these molecules. For instance, the study of isomeric 4-[3-(dichlorophenyl)-hexahydro[1,3]oxazolo[3,4-a]pyridin-1-yl]-2,8-bis(trifluoromethyl)quinolines demonstrates the significance of cage-type and π(quinoline)⋯π(quinoline) dimeric motifs in their crystallographic arrangement, which could be crucial for their pharmacological activity (de Souza et al., 2015).

Pharmacological Applications

Several studies focus on the potential therapeutic applications of compounds within the same family as "N-(4-chlorophenethyl)-3-(4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)propanamide," particularly as adenosine receptor antagonists and inotropic agents. For example, 4-amino[1,2,4]triazolo[4,3-a]quinoxalines have shown promise as novel and rapid-acting antidepressant agents due to their potent adenosine receptor antagonism (Sarges et al., 1990). Additionally, derivatives of [1,2,4]triazolo[4,3-a]quinoxalin have been investigated for their positive inotropic activity, showing potential over standard drugs like milrinone in enhancing cardiac contractility (Zhang et al., 2008).

Antimicrobial and Anticancer Activity

Compounds structurally related to "N-(4-chlorophenethyl)-3-(4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)propanamide" have been synthesized and evaluated for their antimicrobial and anticancer activities. Notably, new hybrids of quipazine and trazodone have been identified as selective inhibitors of serotonin uptake with potential antidepressant properties and minimal toxic effects compared to traditional treatments (Alhaider, 1992). Furthermore, derivatives have shown promising anticancer activity, highlighting the therapeutic potential of this chemical class in oncology research (Reddy et al., 2015).

Propiedades

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-3-(4-piperidin-1-yl-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27ClN6O/c26-19-10-8-18(9-11-19)14-15-27-23(33)13-12-22-29-30-25-24(31-16-4-1-5-17-31)28-20-6-2-3-7-21(20)32(22)25/h2-3,6-11H,1,4-5,12-17H2,(H,27,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZTNLCIXYNAAAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC3=CC=CC=C3N4C2=NN=C4CCC(=O)NCCC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-chlorophenyl)ethyl]-3-[4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl]propanamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.